REACTION_CXSMILES
|
[Cl:1][C:2]([F:8])(I)[C:3]([F:6])([F:5])[Cl:4].[CH2:9]([Si](C)(C)C)[CH:10]=[CH2:11].N(C(C)(C)C#N)=NC(C)(C)C#N>>[Cl:1][C:2]([F:8])([C:3]([Cl:4])([F:6])[F:5])[CH2:11][CH:10]=[CH2:9]
|
Name
|
|
Quantity
|
279 mg
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)(F)F)(I)F
|
Name
|
|
Quantity
|
114 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)[Si](C)(C)C
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
TEMPERATURE
|
Details
|
by heating in a sealed tube at 80° C. for 3 hours
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CC=C)(C(F)(F)Cl)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |